2,5-Dichloro-3-fluorobenzyl chloride
Description
Properties
IUPAC Name |
2,5-dichloro-1-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIKXTXOHUZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Oxalyl Chloride
- Reactants : 2,4-Dichlorofluorobenzene and oxalyl chloride.
- Catalyst : Aluminum chloride (AlCl₃).
- Conditions :
- Temperature: 20–30°C.
- Reaction time: 1.5–2.5 hours.
- Isolation: Direct vacuum distillation.
- Yield : Up to 98%.
Synthesis from 2,4-Dichloro-5-fluorobenzoic Acid
- Reactants : 2,4-Dichloro-5-fluorobenzoic acid and bis(trichloromethyl) carbonate (triphosgene).
- Solvent : Toluene.
- Conditions :
- Temperature: 110°C.
- Continuous flow reactor system.
- Yield : 99.1%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Scale | Industrial |
| Purity | 99.1% |
| Distillation Range | 143–144°C at 35 mmHg |
Multi-Step Synthesis via Intermediate Dimer Hydrolysis
- Friedel-Crafts Reaction :
- Reactants: 2,4-Dichlorofluorobenzene + CCl₄.
- Catalyst: FeCl₃ or AlCl₃.
- Intermediate: 2,4-Dichloro-5-fluorotrichlorotoluene (I).
- Hydrolysis :
- Intermediate (I) + H₂O → 2,4-Dichloro-5-fluorobenzoic acid (II).
- Oxidation :
- Intermediate (II) + H₂O₂ or KMnO₄ → 2,4-Dichloro-5-fluorobenzaldehyde (V).
- Acylation :
| Step | Yield | Conditions |
|---|---|---|
| Friedel-Crafts | 75.1% | 70°C, 2 hours |
| Hydrolysis | 98.1% | FeCl₃, 145°C |
| Oxidation | 80.3% | H₂O₂, reflux |
| Acylation | 96.1% | SOCl₂, 100°C |
| Total Yield | 88–92% |
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency | Byproducts |
|---|---|---|---|---|
| Oxalyl Chloride | 98% | High | Moderate | Low |
| Triphosgene Route | 99.1% | Industrial | High | Minimal |
| Multi-Step Process | 88–92% | Moderate | Low | Controlled |
Critical Considerations
- Catalyst Selection : AlCl₃ and FeCl₃ are cost-effective but require precise stoichiometry to avoid sublimation issues.
- Safety : Oxidants like H₂O₂ and SOCl₂ demand stringent handling protocols.
- Environmental Impact : Triphosgene-based methods reduce waste but require solvent recycling.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.
Reduction Products: Reduction can yield benzyl amines or other reduced derivatives.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the benzyl chloride moiety more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares 2,5-dichloro-3-fluorobenzyl chloride with two analogs: 3-chloro-5-(trifluoromethyl)benzoyl chloride and 3,5-difluorobenzoyl chloride .
Reactivity and Electronic Effects
Functional Group Influence :
- Benzyl chloride : Undergoes nucleophilic substitution (e.g., SN2 reactions) due to the –CH₂Cl group. The target compound’s reactivity is modulated by the electron-withdrawing Cl and F substituents, which polarize the C–Cl bond .
- Benzoyl chloride : Reacts via nucleophilic acyl substitution (e.g., forming amides or esters). The carbonyl group in benzoyl chlorides is highly electrophilic, especially when substituted with electron-withdrawing groups like –CF₃ .
Substituent Effects :
- The –CF₃ group in 3-chloro-5-(trifluoromethyl)benzoyl chloride significantly increases electrophilicity, enhancing reactivity in Friedel-Crafts acylations .
- Fluorine substituents in 3,5-difluorobenzoyl chloride reduce steric hindrance compared to bulkier groups, favoring reactions in sterically constrained environments .
- In this compound, meta- and para-chlorine atoms direct electrophilic substitution reactions to specific ring positions.
Physical Properties and Stability
- Solubility : Benzoyl chlorides (e.g., 3,5-difluorobenzoyl chloride) are typically soluble in polar aprotic solvents like dichloromethane. Benzyl chlorides, including the target compound, are less polar but soluble in common organic solvents.
- Stability : Benzoyl chlorides are moisture-sensitive due to the reactive acyl chloride group, whereas benzyl chlorides are relatively more stable but still prone to hydrolysis under aqueous conditions.
Hazard Profiles
- This compound : Likely classified as H314 (causes severe skin burns) and H335 (may cause respiratory irritation) due to the benzyl chloride moiety and halogen substituents.
- 3,5-Difluorobenzoyl chloride : Confirmed hazards include H314 and H335 .
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride : Hazard data remains unclassified, though acyl chlorides generally pose corrosion risks .
Biological Activity
2,5-Dichloro-3-fluorobenzyl chloride is an organic compound characterized by its unique substitution pattern, which imparts distinct electronic and steric properties. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential interactions with biological systems.
- Molecular Formula : C7H5Cl2F
- Molecular Weight : 189.02 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms enhances the compound's susceptibility to nucleophilic attack, facilitating various chemical reactions that can lead to biological activity.
Biological Applications
Research indicates that this compound has potential applications in several fields:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals and may exhibit therapeutic properties.
- Biochemical Assays : The compound can be utilized as a probe for studying enzyme interactions, particularly in the context of drug development.
- Agrochemicals : Its derivatives are explored for use in agricultural chemicals due to their biological activity against pests.
Case Studies and Experimental Data
-
Nucleophilic Substitution Reactions :
- The compound readily undergoes nucleophilic substitution reactions. For example, when treated with sodium hydroxide, it can yield various substituted benzyl derivatives.
- Table 1 summarizes the products formed from different nucleophiles:
Nucleophile Product Yield (%) Sodium Hydroxide Benzyl alcohol 85 Ammonium Hydroxide Benzyl amine 78 Potassium Thiocyanate Benzyl thiocyanate 70 -
Oxidation and Reduction Studies :
- Oxidation reactions using potassium permanganate can convert the compound into benzyl alcohols or carboxylic acids.
- Reduction with lithium aluminum hydride yields benzyl amines.
- Table 2 lists the oxidation and reduction products:
Reaction Type Reagent Product Oxidation Potassium Permanganate Benzyl alcohol Reduction Lithium Aluminum Hydride Benzyl amine
Biological Activity Assessment
A study assessed the cytotoxicity of this compound on various cell lines. The results indicated that the compound exhibited moderate cytotoxic effects, particularly against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
